Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate
Description
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine at position 3, a methyl ester at position 1, and two methyl groups at position 2. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-8(10(15)17-6)13(9,4)5/h8-9H,7H2,1-6H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQWLUCKINFTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF) under an inert nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester or Boc-protected amino group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with biological molecules. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Table: Structural and Physical Properties
*Hypothetical calculation based on structural analysis.
Research Findings and Implications
Steric Effects : The 2,2-dimethyl groups in the target compound shield the ester moiety, likely slowing nucleophilic attacks (e.g., hydrolysis) compared to less hindered analogues .
Ring Strain : Cyclobutane derivatives exhibit higher reactivity in ring-opening reactions than cyclopentane/cyclohexane analogues, useful for generating strained intermediates .
Boc Protection : The Boc group’s stability under basic conditions and clean acid-mediated deprotection make it preferable for multi-step syntheses over alternatives like tosylates .
Configuration Impact : The cis arrangement of substituents in the target compound may favor specific conformations, influencing binding in biological targets.
Biological Activity
Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylate is a chemical compound notable for its unique structure, which features a cyclobutane ring and a tert-butoxycarbonyl (Boc) group. Its molecular formula is , with a molecular weight of approximately 255.33 g/mol. This compound is primarily of interest in organic synthesis and medicinal chemistry due to its structural properties, which may confer significant biological activity.
Structural Characteristics
The compound's structure includes:
- Cyclobutane Ring : A four-membered carbon ring that can influence the compound's reactivity and biological interactions.
- Tert-Butoxycarbonyl Group : This protective group is commonly used in organic synthesis to stabilize reactive intermediates.
- Methyl Ester Group : Present at the carboxylic acid position, potentially enhancing the compound's solubility and bioavailability.
Comparison with Similar Compounds
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate | 951173-24-3 | Trans configuration; similar functional groups |
| Cis-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid | 951173-22-1 | Contains carboxylic acid instead of ester |
| Ethyl (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate | Not available | Ethyl ester; different stereochemistry |
Antimicrobial and Anticancer Potential
While specific biological activity data for this compound is limited, compounds with similar structural features have demonstrated significant biological properties. For instance:
- Cyclic Amino Acids : Derivatives are known to exhibit antimicrobial and anticancer activities, suggesting that this compound may possess similar properties due to its structural analogies.
The proposed mechanisms through which compounds like this compound exert their biological effects include:
- Inhibition of Enzyme Activity : Many cyclic compounds interact with enzymes critical for bacterial growth or cancer cell proliferation.
- Cell Membrane Disruption : Their lipophilic nature may allow them to integrate into cell membranes, disrupting cellular integrity.
Study on Antimicrobial Properties
A study published in Pharmaceuticals evaluated various cyclic compounds for their antimicrobial efficacy against resistant strains of bacteria. While this compound was not directly tested, related compounds showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Cytotoxicity Assessment
Another research focused on the cytotoxic effects of cyclic compounds on cancer cell lines. The findings indicated that certain structural modifications could enhance the cytotoxicity of these compounds against specific cancer types. The presence of the Boc group was noted to improve stability and bioactivity in several tested analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
